molecular formula C18H18FNO2 B2743876 (2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone CAS No. 1211175-91-5

(2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone

Cat. No. B2743876
M. Wt: 299.345
InChI Key: REBVBPYEAHSVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2F-DCK or 2-Fl-2'-Oxo-PCM and belongs to the class of dissociative anesthetics. It is a derivative of ketamine and has similar effects on the central nervous system.

Scientific Research Applications

Synthesis and Structural Analysis

Research focuses on the synthesis, crystal structure, and properties of compounds that contain fluorophenyl and methoxyphenyl groups, similar to the chemical of interest. For instance, the synthesis and characterization of boric acid ester intermediates with benzene rings, like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, were achieved through a three-step substitution reaction. These compounds were then analyzed using various spectroscopic methods and X-ray diffraction, providing insight into their molecular structures and physical properties. Such studies are crucial for understanding the chemical behavior and potential applications of related fluorophenyl and pyrrolidinyl methanone derivatives in areas like material science and pharmaceuticals (Huang et al., 2021).

Pharmaceutical Applications

Compounds with structures similar to (2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone have been explored for their pharmaceutical applications. For example, derivatives of pyrrolidinyl methanone have been studied for their potential as P2X7 antagonists, which are relevant in treating mood disorders. These studies include the development of novel compounds showing robust receptor occupancy at low doses in animal models, indicating potential therapeutic benefits for mood disorder treatments (Chrovian et al., 2018).

Formulation and Solubility Enhancement

The development of formulations to increase the in vivo exposure of poorly water-soluble compounds is another area of research. Investigations into various solution formulations can prevent or delay precipitation, achieving higher plasma concentrations and improving dose proportionality. This research is pivotal for enhancing the bioavailability of pharmacologically active compounds, including those structurally related to (2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone (Burton et al., 2012).

Antimicrobial Activity

Synthesis and evaluation of antimicrobial activity have been conducted on compounds sharing a core structure with the chemical of interest. For example, (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones were synthesized and showed considerable antimicrobial activity against a range of pathogens. Such studies suggest potential applications of structurally related compounds in developing new antimicrobial agents (Kumar et al., 2012).

properties

IUPAC Name

(2-fluorophenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c1-22-15-8-6-13(7-9-15)14-10-11-20(12-14)18(21)16-4-2-3-5-17(16)19/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBVBPYEAHSVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone

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